N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide
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Overview
Description
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is a synthetic organic compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride and isopropylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Piperidine is reacted with chloroacetyl chloride in the presence of a base to form 1-(2-Chloro-acetyl)-piperidine.
Step 2: The intermediate 1-(2-Chloro-acetyl)-piperidine is then reacted with isopropylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-Bromo-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide
- N-[1-(2-Fluoro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide
- N-[1-(2-Iodo-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide
Uniqueness
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O2/c1-10(2)16(11(3)17)9-12-6-4-5-7-15(12)13(18)8-14/h10,12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKJUOSVZKZDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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